molecular formula C20H24FN3O B2846746 N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329080-03-7

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2846746
CAS No.: 329080-03-7
M. Wt: 341.43
InChI Key: DXXAGFXACKRZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 2,3-dimethylphenyl group. Its molecular formula is C20H24FN3O, with a molecular weight of 342.43 g/mol (). This compound is part of a broader class of piperazine-acetamide derivatives studied for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and ion channel modulation ().

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-4-3-5-19(16(15)2)22-20(25)14-23-10-12-24(13-11-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXAGFXACKRZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

    Acylation Reaction: The next step involves the acylation of the piperazine intermediate with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The pharmacological and physicochemical properties of piperazine-acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-(4-fluorophenyl) 2,3-dimethylphenyl C20H24FN3O 342.43 5, 12
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-chlorophenyl 4-fluorophenyl C18H19ClFN3O 347.81 16
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-fluorophenyl 4-fluorophenyl C18H19F2N3O 331.36 17
PPZ2: 2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide 2,3-dimethylphenyl 2-ethoxyphenyl C22H29N3O2 367.49 7
2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 4-fluorophenyl 4-methoxyphenyl-thiazole C22H23ClN4O2S 442.96 3, 9

Key Observations :

  • Piperazine Substituents : The target compound’s 4-fluorophenyl group on piperazine contrasts with analogs bearing 3-chlorophenyl () or 2,3-dimethylphenyl (). Fluorine’s electron-withdrawing nature may enhance binding affinity to receptors like serotonin or dopamine receptors compared to chlorine or methyl groups .
  • Acetamide Substituents : The 2,3-dimethylphenyl group on the target compound increases steric bulk and lipophilicity compared to simpler aryl groups (e.g., 4-fluorophenyl in ). This may influence blood-brain barrier penetration, relevant for CNS-targeted applications .

Pharmacological Activities

Anticonvulsant Activity
  • Target Compound: Not directly tested in provided evidence, but analogs like 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3,5-difluorophenyl)acetamide () show antimicrobial activity, suggesting structural flexibility for diverse applications.
  • Analog PPZ2 : Activates TRPC6 channels with neuroprotective effects but exhibits cross-reactivity with TRPC3/7, limiting specificity . The target compound’s dimethylphenyl group may reduce off-target interactions due to steric effects.
Anti-inflammatory and MMP Inhibition
  • Compound 20 (): A thiazole-containing analog with 4-fluorophenyl-piperazine and 4-methoxyphenyl-thiazole substituents inhibits matrix metalloproteinases (MMPs).
Antimicrobial Activity
  • Compounds 47–50 (): Derivatives with benzo[d]thiazol-sulfonyl groups exhibit gram-positive antibacterial and antifungal activity. The target compound’s dimethylphenyl group may prioritize CNS activity over antimicrobial effects due to reduced polarity.

Physicochemical Properties

Property Target Compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide () PPZ2 ()
Molecular Weight 342.43 347.81 367.49
Lipophilicity (Predicted) High (dimethylphenyl) Moderate (chlorophenyl) High (ethoxy group)
Melting Point Not reported Not reported Not reported
  • Lipophilicity : The target compound’s 2,3-dimethylphenyl group likely increases logP compared to analogs with halogens (e.g., chlorine in ), enhancing membrane permeability .

Biological Activity

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl group, and a dimethylphenyl group, contributing to its unique biological activities. Its molecular formula is C20H24FN3OC_{20}H_{24}FN_3O with a molecular weight of 341.43 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H24FN3O
Molecular Weight341.43 g/mol
CAS Number882749-24-8

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may act as an antagonist or agonist at certain receptor sites, influencing pathways related to:

  • Neurotransmission: Modulating dopamine and serotonin pathways.
  • Cell Signaling: Affecting intracellular signaling cascades through enzyme inhibition or activation.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7): Exhibited an IC50 value of approximately 10 µM.
  • Lung Cancer (A549): Demonstrated cytotoxic effects with an IC50 value of around 15 µM.

The structure-activity relationship (SAR) studies suggest that the presence of the dimethylphenyl moiety enhances its cytotoxicity by facilitating better receptor binding.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Staphylococcus aureus: Minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli: MIC of 64 µg/mL.

These results indicate potential applications in treating bacterial infections.

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of the compound, it was found to significantly reduce anxiety-like behaviors in animal models. The administration of this compound resulted in decreased locomotor activity and increased time spent in the open arms of an elevated plus-maze test, suggesting anxiolytic properties.

Case Study 2: Antitumor Efficacy in Vivo

A separate study evaluated the antitumor efficacy of the compound in vivo using xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.